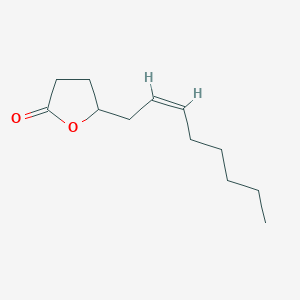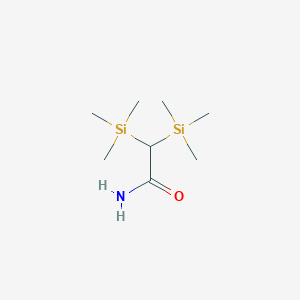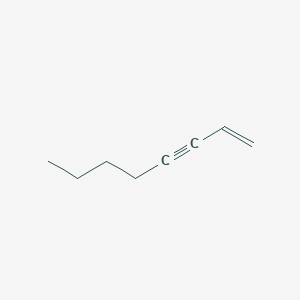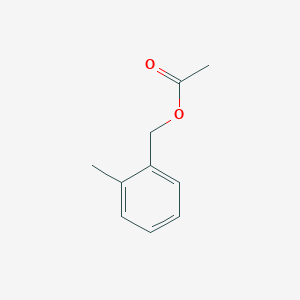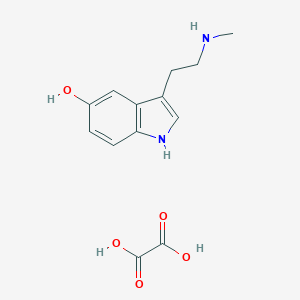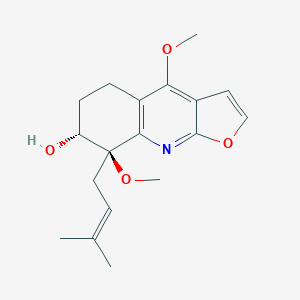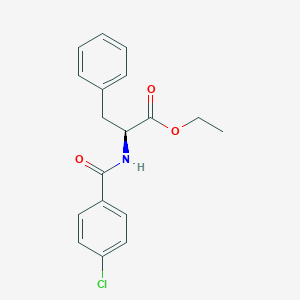
BRN 3987057
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, an amino group, and a phenylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRN 3987057 typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with (2S)-2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of BRN 3987057 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-[(4-bromobenzoyl)amino]-3-phenylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2S)-2-[(4-methylbenzoyl)amino]-3-phenylpropanoate: Similar structure but with a methyl group instead of chlorine.
Ethyl (2S)-2-[(4-nitrobenzoyl)amino]-3-phenylpropanoate: Similar structure but with a nitro group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the benzoyl group.
Propriétés
Numéro CAS |
19064-51-8 |
|---|---|
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-11,16H,2,12H2,1H3,(H,20,21)/t16-/m0/s1 |
Clé InChI |
PAUVWPUAHFECOS-INIZCTEOSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Synonymes |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenyl-propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




